molecular formula C10H15NO B2663342 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol CAS No. 1182426-86-3

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

Cat. No. B2663342
CAS RN: 1182426-86-3
M. Wt: 165.236
InChI Key: HGASBZCHXJKDFH-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, also known as O-Desmethyltramadol (O-DSMT), is a synthetic opioid analgesic that is structurally related to tramadol. O-DSMT is a potent and selective agonist of the μ-opioid receptor and has been found to exhibit strong analgesic effects in animal models.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Iron-Catalyzed Ortho-Alkylation of Carboxamides : Research demonstrates the utility of iron catalysis in the ortho-alkylation of aryl carboxamides, offering a regioselective approach for the synthesis of alkylated aromatic compounds. This method shows potential for the modification of molecules similar to 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol in complex organic syntheses (Fruchey, Monks, & Cook, 2014).

  • Rhodium-Catalyzed Asymmetric Hydrogenation : The development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation highlights the importance of such ligands in achieving high enantioselectivity and catalytic activity. These findings are relevant for the synthesis of chiral derivatives of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol (Imamoto et al., 2012).

Material Science and Engineering

  • Poly(amido-amine)s as Endosomolytic Polymers : Poly(amido-amine)s synthesized from derivatives including 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol have shown promising applications in biotechnology and medicine, especially for their endosomolytic properties. These materials are instrumental in developing non-viral vectors for gene therapy (Ferruti et al., 2000).

Photophysical and Electroluminescent Properties

  • PtAg2 Acetylide Complexes : The study on PtAg2 acetylide complexes reveals their strong phosphorescent emission and high quantum yields, making them suitable for organic light-emitting diodes (OLEDs). This research suggests potential applications of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol derivatives in the field of optoelectronics (Shu et al., 2017).

properties

IUPAC Name

2-(methylamino)-2-(2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGASBZCHXJKDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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